molecular formula C17H22N2O2 B3030992 Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate CAS No. 1206969-52-9

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate

Cat. No.: B3030992
CAS No.: 1206969-52-9
M. Wt: 286.37
InChI Key: CPFQEPHUNHXAFE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate: is an organic compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is characterized by a cyclobutanecarboxylate core with a tert-butyl ester group and a 4-cyanobenzylamino substituent. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. Subsequently, the ester is reacted with 4-cyanobenzylamine under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: The compound can be reduced at the nitrile group to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylamine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, it is used in the development of new materials and as a building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 3-(4-aminobenzylamino)cyclobutanecarboxylate
  • Tert-butyl 3-(4-methylbenzylamino)cyclobutanecarboxylate
  • Tert-butyl 3-(4-chlorobenzylamino)cyclobutanecarboxylate

Comparison:

  • Tert-butyl 3-(4-aminobenzylamino)cyclobutanecarboxylate: Similar structure but with an amino group instead of a nitrile group, leading to different reactivity and biological activity.
  • Tert-butyl 3-(4-methylbenzylamino)cyclobutanecarboxylate: Contains a methyl group, which affects its steric and electronic properties.
  • Tert-butyl 3-(4-chlorobenzylamino)cyclobutanecarboxylate: The presence of a chlorine atom influences its reactivity and potential applications.

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[(4-cyanophenyl)methylamino]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)14-8-15(9-14)19-11-13-6-4-12(10-18)5-7-13/h4-7,14-15,19H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQEPHUNHXAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150535
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-52-9
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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